1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid
Description
1'-(Tert-Butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid (CAS: 1228631-15-9) is a spirocyclic compound of significant interest in medicinal chemistry due to its structural complexity and versatility as a synthetic intermediate. Spiro compounds, characterized by a shared atom connecting two rings, exhibit diverse biological activities by interacting with multiple receptor types .
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydrochromene-4,4'-piperidine]-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-15(16(21)22)24-14-7-5-4-6-13(14)19/h4-7,15H,8-12H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZDVRCNBGEZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC3=CC=CC=C23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678337 | |
| Record name | 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[1-benzopyran-4,4'-piperidine]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228631-15-9 | |
| Record name | 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[1-benzopyran-4,4'-piperidine]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of the Piperidine Nitrogen
The tert-butoxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen during subsequent reactions. A representative method involves reacting piperidine derivatives with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine). For example, tert-butyl tosylcarbamate is synthesized by dropwise addition of Boc₂O (7.0 g, 32.1 mmol) to a solution of tosylamine in DCM, yielding 79% after purification. This step ensures regioselectivity in downstream reactions.
Spirocyclic Ring Construction via Cyclization
The spiro[chroman-4,4'-piperidine] scaffold is formed through intramolecular cyclization. In one approach, a chromanone precursor undergoes coupling with a Boc-protected piperidine derivative using N-ethyl-N'-3-dimethylaminopropylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DCM. For instance, 6-bromo-1-(tert-butoxycarbonyl)spiro(chroman-2,4'-piperidine)-4-one is synthesized by stirring 5 (0.013 M) with EDC (0.013 M), HOBt (0.001 M), and triethylamine (0.039 M) in DCM, followed by column chromatography (hexane:ethyl acetate, 80:20) to yield 54%.
Purification and Characterization
Chromatographic Purification
Intermediate and final compounds are purified using silica gel column chromatography. Solvent systems such as hexane:ethyl acetate (80:20 to 10:1) are employed, as seen in the isolation of tert-butyl pent-4-yn-1-yl(tosyl)carbamate (79% yield). For the final product, reverse-phase HPLC may further enhance purity (>95%).
Spectroscopic Validation
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Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) for Boc-protected intermediates shows characteristic tert-butyl singlet at δ 1.45 ppm and aromatic protons at δ 6.8–7.5 ppm.
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High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation is critical. For example, KMS9 (C₂₂H₂₇N₃O₅S) shows [M+H]⁺ at 454.1742 (calc. 454.1745).
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Single-Crystal XRD : Used to resolve spirocyclic conformation, as demonstrated for KBS4 (C₂₀H₂₅BrN₂O₅S), confirming bond angles and torsional strain.
Practical Considerations and Optimization
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions. The spiro structure allows for unique interactions with biological molecules, potentially leading to the modulation of specific pathways.
Comparison with Similar Compounds
Structural Analogues and Derivatives
1'-(Carbo-t-butoxy)spiro[isochroman–1,4′-piperidinyl]-3-carboxylic Acid
- CAS: Not explicitly listed (referenced in Anjaneyulu et al., 2012) .
- Key Differences : Replaces the chroman ring with an isochroman system and positions the carboxylic acid at C3 instead of C2.
- Applications : Used in neurokinin antagonist studies .
1'-[(tert-Butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic Acid
2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic Acid
Biological Activity
1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H25NO5
- Molecular Weight : 347.41 g/mol
- CAS Number : 1228631-15-9
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its pharmacological properties.
Anticancer Activity
Research indicates that chroman derivatives exhibit significant anticancer properties. For instance, compounds structurally related to chromans have been shown to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The spiro structure may enhance the selectivity and potency of such compounds against cancer cells .
Antioxidant Properties
Chroman derivatives have also demonstrated antioxidant activity. They can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage and has implications for aging and neurodegenerative diseases .
The mechanisms by which this compound exerts its biological effects include:
- HDAC Inhibition : By inhibiting HDACs, the compound may alter gene expression patterns associated with cell cycle regulation and apoptosis.
- Free Radical Scavenging : The antioxidant mechanism involves the donation of electrons to free radicals, neutralizing their harmful effects on cellular structures.
Study 1: Anticancer Efficacy
A study evaluated the effect of various chroman derivatives on cancer cell lines. The results showed that compounds similar to this compound inhibited cell proliferation in a dose-dependent manner. Notably, the spiro configuration was found to enhance the anticancer activity compared to non-spiro analogs .
Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in human cell lines. The antioxidant capacity was measured using DPPH and ABTS radical scavenging assays, where it showed comparable efficacy to established antioxidants like vitamin E .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the established synthetic routes for 1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid, and what reaction conditions are critical for yield optimization?
The compound is synthesized via a base-catalyzed spirocyclization reaction between 1-(2-hydroxyphenyl)ethanone and N-Boc-4-piperidinone, followed by Boc deprotection using trifluoroacetic acid (TFA) and subsequent coupling with carboxylic acid derivatives (e.g., quinoline-4-carboxylic acids) using HATU as a coupling agent . Key parameters include:
- Solvent choice : Dichloromethane or acetonitrile for optimal solubility and reaction efficiency.
- Temperature control : Room temperature for Boc deprotection to avoid side reactions.
- Catalyst selection : Triethylamine as a base to facilitate coupling reactions.
Q. How is the structural integrity of this spiro compound verified during synthesis?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is widely employed to confirm the spirocyclic structure and stereochemistry . Additional methods include:
- NMR spectroscopy : To validate the presence of tert-butoxycarbonyl (Boc) and chromanone moieties.
- Mass spectrometry : For molecular weight confirmation and purity assessment.
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Based on safety data sheets:
- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection due to skin/eye irritation risks (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .
- Storage : Amber glass bottles at room temperature to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when analyzing spirocyclic compounds?
Contradictions in enantiomorph-polarity estimation (e.g., false chirality indicators in near-centrosymmetric structures) can be addressed using Flack’s x parameter, which minimizes over-precision errors associated with Rogers’s η parameter . Best practices include:
Q. What strategies optimize the coupling efficiency of this compound in medicinal chemistry applications?
For synthesizing derivatives (e.g., acetyl-CoA carboxylase inhibitors):
- Coupling reagent screening : Compare HATU, EDCI, and DCC to identify the most efficient agent for specific substrates.
- Protecting group compatibility : Ensure Boc stability under coupling conditions (pH 7–8, inert atmosphere) .
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate high-purity products .
Q. How does the spirocyclic framework influence biological activity in drug discovery?
The spiro structure enhances conformational rigidity, improving target selectivity (e.g., enzyme inhibition) by reducing entropic penalties during binding . Case studies include:
Q. What are the limitations of existing toxicological data for this compound, and how can researchers address them?
Current safety data lack comprehensive reproductive or chronic toxicity profiles . Mitigation strategies:
- In silico modeling : Use tools like ProTox-II to predict organ-specific toxicity.
- In vitro assays : Perform cytotoxicity screens (e.g., HepG2 cell viability) to identify hazardous metabolites.
- Environmental impact : Assess aquatic toxicity via Daphnia magna assays, given structural similarities to ecotoxic benzoxazines .
Methodological Recommendations
- Synthetic troubleshooting : If spirocyclization yields are low, consider alternative bases (e.g., K₂CO₃ instead of NaH) or microwave-assisted synthesis to accelerate reaction kinetics .
- Data interpretation : Cross-validate crystallographic results with spectroscopic data to resolve ambiguities in stereochemical assignments .
- Biological testing : Prioritize derivatives with logP < 3 (calculated via ChemDraw) to enhance bioavailability in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
